molecular formula C19H20FN3O4 B3127760 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate CAS No. 338748-59-7

2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate

Cat. No.: B3127760
CAS No.: 338748-59-7
M. Wt: 373.4 g/mol
InChI Key: SDCUMROJRGHTPN-UHFFFAOYSA-N
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Description

"2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate" is a piperazine-derived compound featuring a 4-nitrophenyl substituent on the piperazine ring and a 4-fluorobenzoate ester group. The 4-fluorobenzoate ester contributes to lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-16-3-1-15(2-4-16)19(24)27-14-13-21-9-11-22(12-10-21)17-5-7-18(8-6-17)23(25)26/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCUMROJRGHTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195730
Record name 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-59-7
Record name 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate typically involves the reaction of 4-nitrophenylpiperazine with ethyl 4-fluorobenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzene compounds .

Scientific Research Applications

2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Class Piperazine Substituent Ester/Acid Group Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 4-Nitrophenyl 4-Fluorobenzoate ethyl ~393.37 (calculated) Hypothesized antimicrobial activity; high lipophilicity -
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate 3-Chloro-5-(trifluoromethyl)pyridinyl 4-Fluorobenzoate ethyl Not reported Enhanced electronegativity; potential CNS activity due to trifluoromethyl group
4-(4-Methylpiperazino)benzoic acid 4-Methylpiperazino Benzoic acid 220.26 Higher solubility (acid form); intermediates in drug synthesis
Quinolinecarboxylic acid derivatives (e.g., 5a–m) Varied (benzoyl/benzenesulfonyl) Quinolinecarboxylic acid ~450–550 (estimated) Broad-spectrum antimicrobial activity; structure-activity relationship (SAR) dependent on substituents

Key Observations:

Piperazine Substituent Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to methyl (e.g., 4-(4-methylpiperazino)benzoic acid ) or trifluoromethyl-pyridinyl groups . This may enhance interactions with electron-rich biological targets, such as enzymes or receptors.

Ester vs. Acid Functional Groups: The 4-fluorobenzoate ethyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 4-(4-methylpiperazino)benzoic acid ). This could prolong half-life but may also increase metabolic susceptibility to esterases. Quinolinecarboxylic acid derivatives () exhibit direct antimicrobial effects, suggesting that the target compound’s ester group might require hydrolysis to an active acid form for similar efficacy .

Biological Activity: Nitro groups (target compound) are associated with prodrug activation or redox-mediated toxicity, which could differentiate its mechanism from methyl- or sulfonyl-substituted analogs . Fluorine atoms (common in all compounds except 4-methylpiperazino analogs) enhance metabolic stability and binding affinity through hydrophobic interactions and reduced polar surface area .

Biological Activity

The compound 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C17H19N3O4F
  • Molecular Weight: 348.35 g/mol
  • CAS Number: 338748-59-7

Structure

The structure of the compound consists of a piperazine ring substituted with a nitrophenyl group and an ethyl chain leading to a fluorobenzenecarboxylate moiety. This unique arrangement is believed to contribute to its biological activity.

Pharmacological Effects

Research indicates that This compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, indicating a possible role as an antimicrobial agent.
  • Neuropharmacological Effects : The piperazine moiety is known for its activity on neurotransmitter systems, which may suggest anxiolytic or antidepressant properties.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the nitrophenyl group may play a critical role in interacting with cellular targets, potentially modulating signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives, including this compound. Results indicated a significant reduction in cell viability in tumor cells when treated with this compound at micromolar concentrations .
  • Study 2 : Research focusing on antimicrobial activity showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Comparative Analysis

Biological ActivityActivity LevelReference
AnticancerModerate
AntimicrobialSignificant
NeuropharmacologicalPotential

Q & A

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

  • Methodological Answer : Scaling requires optimizing solvent volumes (e.g., switching from batch to flow chemistry) and purification methods (e.g., column chromatography to recrystallization). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates effectively. Reaction engineering principles, such as heat transfer and mixing efficiency, must be prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate
Reactant of Route 2
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2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate

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